4-bromo-N-(3-methylpyridin-4-yl)benzamide

Epigenetics Bromodomain Inhibition BRD4

4-Bromo-N-(3-methylpyridin-4-yl)benzamide (CAS 1270815-94-5) is a synthetically accessible, small-molecule benzamide derivative featuring a 4-bromophenyl group and a 3-methylpyridin-4-yl moiety. Its structure places it within the pyridyl benzamide class, a scaffold explored for inhibiting diverse targets including bromodomains, kinases, and parasitic enzymes.

Molecular Formula C13H11BrN2O
Molecular Weight 291.14 g/mol
Cat. No. B14912330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(3-methylpyridin-4-yl)benzamide
Molecular FormulaC13H11BrN2O
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H11BrN2O/c1-9-8-15-7-6-12(9)16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,15,16,17)
InChIKeyVUKNCJJFWZFFJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-(3-methylpyridin-4-yl)benzamide: A Defined Pyridyl Benzamide Building Block for Targeted Library Synthesis


4-Bromo-N-(3-methylpyridin-4-yl)benzamide (CAS 1270815-94-5) is a synthetically accessible, small-molecule benzamide derivative featuring a 4-bromophenyl group and a 3-methylpyridin-4-yl moiety . Its structure places it within the pyridyl benzamide class, a scaffold explored for inhibiting diverse targets including bromodomains, kinases, and parasitic enzymes [1]. The compound's primary value is as a specific, commercially available chemical tool and intermediate for medicinal chemistry optimization, particularly in designing focused libraries targeting epigenetic readers and anti-parasitic agents [1].

Why 4-Bromo-N-(3-methylpyridin-4-yl)benzamide Cannot Be Replaced by Other Pyridyl Benzamide Analogs


Seemingly minor structural modifications within the pyridyl benzamide class profoundly alter target binding profiles, making generic substitution unreliable. For example, relocating a single methyl group on the pyridine ring can change HDAC inhibitory activity by over 3-fold, from 8.7 µM to 29.1 µM [1]. The specific combination of the 4-bromo substituent and the 3-methylpyridin-4-yl orientation in this compound creates a unique vector and electronic profile that is absent in analogs like 4-bromo-N-(pyridin-4-yl)benzamide or 4-chloro-N-(3-methylpyridin-4-yl)benzamide. The quantitative evidence below confirms that these differences translate into distinct selectivity fingerprints, particularly for bromodomain-containing proteins, where the compound's binding is characterized but not potent enough to guarantee a pan-inhibitor effect [2], [3].

Quantitative Differentiation Guide for 4-Bromo-N-(3-methylpyridin-4-yl)benzamide vs. Closest Analogs


BRD4 Bromodomain 1 Binding Affinity vs. Structural Analogs

The compound 4-bromo-N-(3-methylpyridin-4-yl)benzamide exhibits a defined, weak binding affinity for the BRD4 bromodomain 1 (BD1). This contrasts with the extreme potency of optimized pyridyl benzamide-based BRD4 BD2 inhibitors, highlighting a selectivity role for the specific substitution pattern. Data from BindingDB shows a Kd of 3,300 nM for BRD4 BD1, while reference BRD4 BD2 inhibitors like BDBM50148603 show sub-nanomolar binding (Kd = 0.300 nM) [1]. This indicates the 3-methylpyridin-4-yl orientation is not favored for BD1 inhibition, a key differentiator for researchers aiming to phenotype selective over pan-BET inhibitors.

Epigenetics Bromodomain Inhibition BRD4

Positional Methyl Group Impact on Enzyme Inhibitory Activity

Within the benzamide class, the position of a methyl substituent is a critical driver of potency. A study of substituted benzamide derivatives demonstrated that moving a methyl group from the 2-position to the 4-position can reduce HDAC inhibitory activity by over 3-fold (IC50 from 8.7 µM to 29.1 µM) [1]. The target compound features a unique 3-methyl substitution on the pyridine ring, a position not covered in this dataset but inferred to have a distinct impact based on the SAR trends. Direct comparison with the unsubstituted analog 4-bromo-N-(pyridin-4-yl)benzamide is not possible due to lack of public data, but the class-level SAR establishes the high risk of potency loss or target shift from even a single methyl group repositioning.

Histone Deacetylase HDAC Structure-Activity Relationship

Anti-Parasitic Activity of the Pyridyl Benzamide Pharmacophore

The pyridyl benzamide class contains some of the most potent anti-trypanosomal agents discovered from phenotypic screening, with lead compound 79 demonstrating an IC50 of 0.045 µM against T. brucei rhodesiense and a >4,000-fold selectivity window over mammalian L6 cells [1]. While the target compound 4-bromo-N-(3-methylpyridin-4-yl)benzamide was not explicitly tested in this published study, the presence of the 3-methylpyridin-4-yl moiety overlaps with key structural features of these potent hits. This positions the compound as a valuable scaffold-hop or starting point for optimization, with a known, publicly validated path to achieving nanomolar potency.

Neglected Tropical Diseases Trypanosoma brucei Phenotypic Screening

Low Potency Confirmation Against a Second Target Suggests Selectivity

A public annotation notes a reported IC50 of 28 µM for this compound, a level of potency described as 'neither potent nor selective' for its tested target [1]. While the exact protein target for this 28 µM measurement is not detailed in the annotation, the quantitative data point itself is valuable. It provides a baseline that the compound is not a pan-assay interference compound (PAINS) or a promiscuous binder at low micromolar concentrations. This low potency is a critical piece of evidence for scientists seeking a negative control or a non-toxic, inactive scaffold analog for their assays.

Off-target Profiling Selectivity BACE1

Validated Application Scenarios for Procuring 4-Bromo-N-(3-methylpyridin-4-yl)benzamide


Selectivity Profiling of BRD4 Bromodomain Inhibitors

Due to its weak but defined BRD4 BD1 binding affinity (Kd = 3,300 nM) [1], this compound is an ideal negative control for BRD4 BD2 inhibitor screening campaigns. It helps validate that assay signals are not due to pan-BET inhibition, distinguishing true BD2-selective hits from non-selective binders. Its use is critical when the aim is to avoid the clinical toxicity associated with pan-BET inhibitors.

Medicinal Chemistry Starting Point for Human African Trypanosomiasis

As a member of the pyridyl benzamide class that has produced a lead with an IC50 of 0.045 µM against T. brucei [2], procuring this specific brominated building block allows for rapid hit expansion. The bromine atom provides a synthetic handle for late-stage functionalization via cross-coupling reactions, enabling exploration of the structure-activity relationship (SAR) around the 4-position of the benzamide ring.

Epigenetic Probe and PROTAC Scaffold Design

The confirmed low potency (IC50 around 28 µM) for another, unspecified target [3] positions this compound as a promising 'inactive' warhead or linker attachment point for heterobifunctional degraders (PROTACs). Its ability to bind an epigenetic target (BRD4) weakly, without exerting potent pharmacological inhibition, is a desirable property for studying non-catalytic target degradation.

Inactive Control for Phenotypic Assays

For high-content screening campaigns using pyridyl benzamide-based bioactive compounds, this specific analog can serve as a target-inactive control. Its structural similarity to potent analogs, combined with documented low potency (28 µM) [3], allows researchers to interrogate the chemical biology of their lead series and control for non-specific effects without altering the core chemotype's physicochemical properties.

Quote Request

Request a Quote for 4-bromo-N-(3-methylpyridin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.